molecular formula C15H14Cl2O4S B2475686 2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate CAS No. 2415630-51-0

2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate

Cat. No.: B2475686
CAS No.: 2415630-51-0
M. Wt: 361.23
InChI Key: QPEAXBXHGFAKRD-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is a chemical compound known for its unique chemical structure and potential biological activities

Preparation Methods

The preparation of 2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate typically involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds.

Chemical Reactions Analysis

2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows it to interact with specific biological targets, making it a potential candidate for drug development. In the industrial sector, it is used in the production of various chemical products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate stands out due to its unique chemical structure and reactivity. Similar compounds include other sulfonate derivatives and substituted benzene compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2,5-dimethylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-9-4-5-10(2)13(6-9)21-22(18,19)15-8-11(16)14(20-3)7-12(15)17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEAXBXHGFAKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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